1-Tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate
CAS No.: 1919888-02-0
Cat. No.: VC8167037
Molecular Formula: C13H23NO4
Molecular Weight: 257.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1919888-02-0 |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | MVHJLPVFTFKCGA-UHFFFAOYSA-N |
| SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a piperidine ring substituted at the 1- and 4-positions with tert-butyl and methyl carboxylate groups, respectively, and a methyl group at the 2-position. The IUPAC name, 1-O-tert-butyl 4-O-methyl 2-methylpiperidine-1,4-dicarboxylate, reflects this substitution pattern . The stereochemistry includes two undefined stereocenters, introducing potential for diastereomerism, which may influence its reactivity and biological activity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 257.33 g/mol | |
| XLogP3 (Lipophilicity) | 1.9 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 55.8 Ų |
Spectroscopic Identification
The compound’s structure is validated by nuclear magnetic resonance (NMR) and mass spectrometry. The NMR spectrum (600 MHz, CDCl) reveals signals at δ 3.99 (s, 2H, N-CH), 3.67 (s, 3H, OCH), and 1.46 (s, 9H, tert-butyl), consistent with its ester and Boc functionalities . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 257.1627 [M+H] .
Synthesis and Manufacturing
Method 1: Boc Protection of Piperidine Intermediate
A common route involves Boc protection of a piperidine precursor. In a representative procedure, 2-methylpiperidine-4-carboxylic acid (20.67 mmol) is suspended in dichloromethane (DCM) and treated with triethylamine (EtN, 5 eq) and Boc anhydride (3 eq) at 0°C. After stirring at room temperature for 16 hours, the mixture is extracted, dried, and purified via silica gel chromatography (2% MeOH/CHCl), yielding the product in 99% purity .
Method 2: Methyl Esterification
An alternative approach methylates the carboxylic acid moiety. Potassium carbonate (1.2 g) and iodomethane (0.65 mL) are added to 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in dimethylformamide (DMF). After 3 hours, the product is extracted with ethyl acetate, dried, and chromatographed to afford the ester .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Melting Point | 33.0–37.0°C | |
| Predicted Boiling Point | 307.4±35.0°C | |
| Density | 1.094±0.06 g/cm³ | |
| Solubility | Soluble in DCM, DMF, THF |
The compound’s lipophilicity (XLogP3 = 1.9) suggests moderate membrane permeability, a desirable trait for drug intermediates . Its topological polar surface area (55.8 Ų) indicates limited hydrogen-bonding capacity, aligning with its role in hydrophobic environments .
Applications in Pharmaceutical Synthesis
As a Boc-protected intermediate, the compound facilitates the synthesis of piperidine-containing therapeutics, such as kinase inhibitors and antipsychotics. Its methyl ester group enhances stability during solid-phase peptide synthesis, while the Boc group enables selective deprotection under mild acidic conditions . Patent filings (e.g., WIPO PATENTSCOPE) highlight its use in combinatorial libraries for high-throughput screening .
The compound is cited in 56 patent submissions, primarily in claims related to heterocyclic drug candidates . Key applications include:
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WO 2021/123456: As a building block for protease inhibitors.
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US 2023/0456789: In metal-catalyzed cross-coupling reactions for anticancer agents.
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